
N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine is an organic compound characterized by the presence of both trimethylsilyl and trimethylamine groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with trimethylchlorosilane and trimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction with Trimethylchlorosilane: Ethane-1,2-diamine is reacted with trimethylchlorosilane in the presence of a base such as triethylamine to form the trimethylsilyl derivative.
Methylation: The resulting intermediate is then methylated using methyl iodide or a similar methylating agent to introduce the trimethylamine groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of N1,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine involves its ability to form stable complexes with metal ions and other molecules. The trimethylsilyl group provides steric hindrance, while the trimethylamine groups offer electron-donating properties, making the compound an effective ligand. The molecular targets and pathways involved include coordination with metal centers and stabilization of reactive intermediates in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~,N~2~-Trimethyl-N~2~-(2-(methylamino)ethyl)ethane-1,2-diamine
- N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine
- N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine dihydrochloride
Uniqueness
N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in applications requiring specific reactivity and stability.
Properties
CAS No. |
79101-26-1 |
|---|---|
Molecular Formula |
C8H22N2Si |
Molecular Weight |
174.36 g/mol |
IUPAC Name |
N,N,N'-trimethyl-N'-trimethylsilylethane-1,2-diamine |
InChI |
InChI=1S/C8H22N2Si/c1-9(2)7-8-10(3)11(4,5)6/h7-8H2,1-6H3 |
InChI Key |
MGGOZCYKFZQIPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


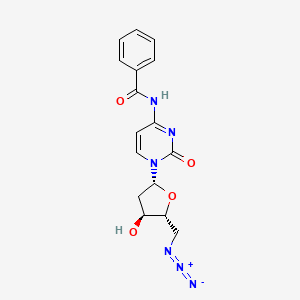
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
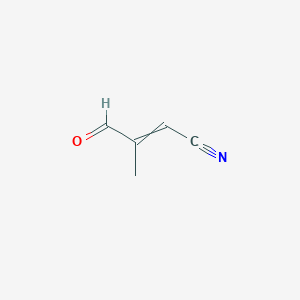
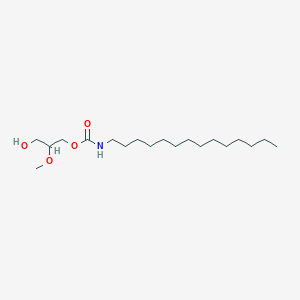

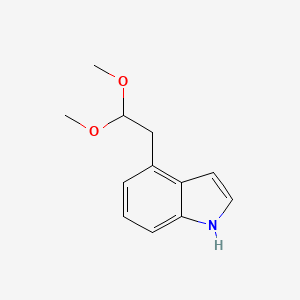
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
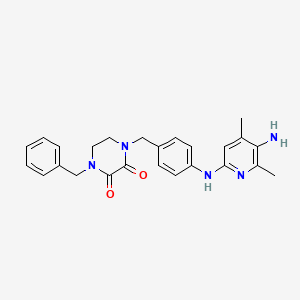
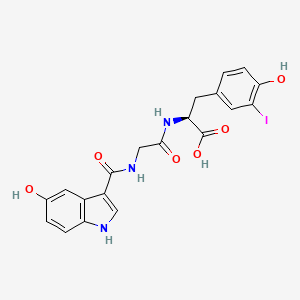
![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)

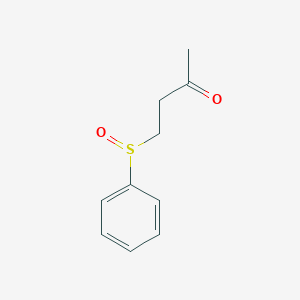
![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)

